1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetoxy group, an N-acetyl-L-cysteinyl moiety, and a butanone backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves several steps, typically starting with the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid (AcOH) as a catalyst . The reaction is carried out in 1,4-dioxane, resulting in the formation of the desired product. This method is efficient and yields a high purity compound suitable for further applications.
Analyse Chemischer Reaktionen
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The N-acetyl-L-cysteinyl moiety can form disulfide bonds with cysteine residues in proteins, modulating their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone can be compared with other similar compounds, such as:
Fibrostatin F: A microbial metabolite with a similar N-acetyl-L-cysteinyl-containing structure.
N-acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.
Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
The uniqueness of this compound lies in its combined acetoxy and N-acetyl-L-cysteinyl functionalities, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17NO6S |
---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17) |
InChI-Schlüssel |
AGVNXPWJROBNQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.